



# The URAT1 Transporter: A Key Regulator of Serum Uric Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | URAT1 inhibitor 8 |           |
| Cat. No.:            | B10857438         | Get Quote |

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][3][4]

Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral exchange, where urate is taken into the cell in exchange for intracellular organic anions like lactate or nicotinate.[4][5]

Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2] Consequently, the activity of URAT1 is a primary determinant of serum uric acid (sUA) levels. Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion, resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3] Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and treating gout.[2][5][6]

#### **General Mechanism of Action of URAT1 Inhibitors**

URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]



Structural and functional studies have revealed that many URAT1 inhibitors bind within a central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-competitive with respect to uric acid uptake.[2][5]

# Specific URAT1 Inhibitors and their Mechanisms of Action

Several URAT1 inhibitors have been developed, each with distinct structural features and binding interactions.

- Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy (cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2]
  [7] Its brominated phenolic group forms π-π interactions with key phenylalanine residues (F241, F364, and F449) within the binding site.[2]
- Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open conformation of URAT1.[2]
- Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are crucial for its high-affinity binding.[8][9]
- Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat and benzbromarone in clinical trials.[6]
- Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical development.[6][11] Phase 2 trials have demonstrated significant sUA lowering and resolution of tophi in patients with gout.[11][12]

#### **Quantitative Data Summary**

The following tables summarize key quantitative data for several URAT1 inhibitors.



Table 1: In Vitro Potency of Selected URAT1 Inhibitors

| Inhibitor        | IC50 (hURAT1)   | Reference |
|------------------|-----------------|-----------|
| Verinurad        | 25 nM           | [4][8]    |
| Benzbromarone    | 220 nM - 425 nM | [7]       |
| Benzarone        | 2.8 μΜ          | [4]       |
| Baicalein        | 31.6 μΜ         | [13]      |
| Nobiletin        | 17.6 μΜ         | [14]      |
| NLRP3/URAT1-IN-1 | 3.81 μΜ         | [4]       |

Table 2: Clinical Efficacy of Selected URAT1 Inhibitors

| Inhibitor                                  | Dose                       | Study<br>Population      | Mean<br>Baseline<br>sUA<br>(mg/dL) | sUA Level<br>After<br>Treatment<br>(mg/dL) | Reference |
|--------------------------------------------|----------------------------|--------------------------|------------------------------------|--------------------------------------------|-----------|
| Pozdeutinura<br>d (AR882)                  | 75 mg once-<br>daily       | Gout patients with tophi | 9.4                                | 4.5                                        | [12]      |
| Pozdeutinura<br>d (AR882) +<br>Allopurinol | 50 mg once-<br>daily       | Gout patients with tophi | 9.4                                | 4.7                                        | [12]      |
| Allopurinol                                | up to 300 mg<br>once-daily | Gout patients with tophi | 9.4                                | 6.1                                        | [12]      |

## **Key Experimental Protocols**

In Vitro URAT1 Inhibition Assay: This assay is fundamental for determining the potency (e.g., IC50) of a test compound.

 Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[8] These cells are transiently or stably transfected with a plasmid expressing the



human URAT1 (hURAT1) gene.

- Uptake Assay:
  - Transfected cells are plated in multi-well plates.
  - Cells are washed and pre-incubated with a buffer.
  - The test inhibitor at various concentrations is added to the cells.
  - The uptake reaction is initiated by adding a solution containing radiolabeled [14C]uric acid.
  - After a defined incubation period, the uptake is stopped by washing the cells with an icecold buffer.
  - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a doseresponse curve using non-linear regression analysis.[8]

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution structural information on how inhibitors bind to URAT1.

- Protein Expression and Purification: A stable construct of URAT1 (often a humanized version or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI<sup>-</sup> cells) and purified using affinity chromatography.[2]
- Complex Formation: The purified URAT1 protein is incubated with a molar excess of the inhibitor.
- Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron microscope.
- Image Processing and Structure Determination: A large dataset of particle images is processed to reconstruct a 3D density map of the complex. An atomic model is then built into



the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1 structure.[2][7]

## **Visualizing Key Processes**

The following diagrams illustrate the core concepts of URAT1 function and inhibition.



Click to download full resolution via product page

Caption: Renal urate reabsorption via the URAT1 transporter.





Click to download full resolution via product page

Caption: General mechanism of URAT1 inhibition.





Click to download full resolution via product page

Caption: Workflow for URAT1 inhibitor characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medpagetoday.com [medpagetoday.com]
- 11. acrconvergencetoday.org [acrconvergencetoday.org]
- 12. Novel selective URAT1 inhibitor shows promise in gout Medical Conferences [conferences.medicom-publishers.com]
- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The URAT1 Transporter: A Key Regulator of Serum Uric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857438#urat1-inhibitor-8-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com